molecular formula C20H22N2OS2 B11601761 7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11601761
M. Wt: 370.5 g/mol
InChI Key: KJIZSIHXVSTHMC-UHFFFAOYSA-N
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Description

7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, which undergo a series of functional group transformations to introduce the desired substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the benzothiophene core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and propylsulfanyl groups via nucleophilic or electrophilic substitution reactions.

    Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidinone ring to the corresponding dihydropyrimidine.

    Substitution: Electrophilic or nucleophilic substitution at the phenyl or benzothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the pyrimidinone ring may produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of benzothiophene have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific biological activities of 7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one are still under investigation.

Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its structural features suggest it could interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Benzothiophene derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its applications in organic electronics and medicinal chemistry.

    Thiophene: A simpler analog with a sulfur-containing five-membered ring.

    Pyrimidinone: A related heterocyclic compound with potential biological activity.

Uniqueness

7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

7-methyl-3-phenyl-2-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H22N2OS2/c1-3-11-24-20-21-18-17(15-10-9-13(2)12-16(15)25-18)19(23)22(20)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3

InChI Key

KJIZSIHXVSTHMC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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